molecular formula C8H9NO2S2 B13475470 3-(Methylsulfonyl)benzothioamide

3-(Methylsulfonyl)benzothioamide

Cat. No.: B13475470
M. Wt: 215.3 g/mol
InChI Key: ZMMHNKWMJYVZAZ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzothioamide is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating both a thioamide and a methylsulfonyl functional group. Thioamides are recognized as versatile bioisosteres for canonical amide bonds . This single-atom substitution from oxygen to sulfur can significantly alter a molecule's properties, potentially improving its metabolic stability, permeability, and bioavailability . The methylsulfonyl moiety is known for its role as a strong electron-withdrawing group and has been utilized in compounds developed as selective reagents for protein thiol blocking in biochemical studies . Researchers may investigate 3-(Methylsulfonyl)benzothioamide as a key synthetic intermediate or as a scaffold for developing novel therapeutic agents. Thioamide-containing compounds have demonstrated bioactivity in various areas, including as inhibitors of kinases and histone methyltransferases like ASH1L, which is a target in oncology research . Furthermore, some thioamide derivatives have been explored for their potential to release hydrogen sulfide (H2S), a biological signaling molecule, or for their metal-chelating properties . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult relevant safety data sheets and handle the compound in accordance with their institution's laboratory safety protocols.

Properties

Molecular Formula

C8H9NO2S2

Molecular Weight

215.3 g/mol

IUPAC Name

3-methylsulfonylbenzenecarbothioamide

InChI

InChI=1S/C8H9NO2S2/c1-13(10,11)7-4-2-3-6(5-7)8(9)12/h2-5H,1H3,(H2,9,12)

InChI Key

ZMMHNKWMJYVZAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=S)N

Origin of Product

United States

Preparation Methods

Method Overview:

  • Reactants: Benzonitriles (e.g., o-fluorobenzonitrile), sulfur sources like hydrogen sulfide (H₂S) or sodium metabisulfite.
  • Catalysts: Sulfur-containing ionic liquids and bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
  • Conditions: Supercritical CO₂ at pressures around 8 MPa, temperatures near 40°C, and reaction times of 2-6 hours.

Reaction Scheme:

Benzonitrile + H₂S (or Na₂S₂O₅) → Benzothioamide derivatives

Research Data:

Entry Substrate Sulfur Source Catalyst Solvent Temperature Pressure Time Yield (%) Reference
1 o-Fluorobenzonitrile H₂S DBU Supercritical CO₂ 40°C 8 MPa 2 h 84.1
2 Benzonitrile Na₂S₂O₅ Ionic liquids Supercritical CO₂ 40°C 8 MPa 12 h 78-85

Note: The method's efficiency depends on the sulfur source and reaction conditions, with yields exceeding 80% under optimized conditions.

Sulfonylation of Benzothioamide Precursors

Another route involves the sulfonylation of benzothioamide intermediates using methylsulfonyl chloride or related sulfonyl reagents.

Method Overview:

  • Reactants: Benzothioamide derivatives, methylsulfonyl chloride.
  • Conditions: Reflux in an inert solvent such as dichloromethane or acetonitrile, with bases like triethylamine or pyridine to scavenge HCl.

Reaction Scheme:

Benzothioamide + Methylsulfonyl chloride → 3-(Methylsulfonyl)benzothioamide

Typical Protocol:

  • Dissolve benzothioamide in dry acetonitrile.
  • Add triethylamine (2 equivalents).
  • Slowly add methylsulfonyl chloride (1.2 equivalents) at 0°C.
  • Stir at room temperature for 4-6 hours.
  • Workup involves washing with water, extraction, and purification via recrystallization or chromatography.

Research Data:

Step Reagents Solvent Temperature Time Yield (%) Reference
Sulfonylation Methylsulfonyl chloride + Benzothioamide Acetonitrile 0°C to RT 4-6 h 70-85

Radical Relay Strategy for Benzothiophene Derivatives

Recent advances include radical relay strategies involving methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite, which can be adapted to synthesize benzothioamide derivatives with methylsulfonyl groups.

Method Overview:

  • Reactants: Methyl(2-alkynylphenyl)sulfane derivatives, sodium metabisulfite.
  • Catalysts: Ruthenium complexes (e.g., Ru(ppy)₃Cl₂).
  • Conditions: Visible light irradiation at room temperature in dichloroethane.

Reaction Scheme:

Methyl(2-alkynylphenyl)sulfane + Na₂S₂O₅ → 3-(Methylsulfonyl)benzothioamide

Research Data:

Entry Substrate Catalyst Light Yield (%) Reference
1 Methyl(2-ethynylphenyl)sulfane Ru(ppy)₃Cl₂ Visible light 78%

Note: This method offers a mild, efficient pathway with high yields, suitable for complex molecule synthesis.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Thiolysis in supercritical CO₂ Benzonitriles, H₂S or Na₂S₂O₅, ionic liquids 40°C, 8 MPa, 2-6 h Green, solvent-free Requires high-pressure equipment
Sulfonylation with methylsulfonyl chloride Benzothioamide, methylsulfonyl chloride RT to reflux, 4-6 h Straightforward, high yields Uses hazardous reagents
Radical relay with methyl(2-alkynylphenyl)sulfane Alkynyl sulfane derivatives, Na₂S₂O₅, Ru catalyst Room temperature, light irradiation Mild, high yield Requires specialized catalysts

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (–SO₂CH₃) group acts as a strong electron-withdrawing substituent, facilitating nucleophilic aromatic substitution (NAS) at the benzene ring.

Key Reactions :

  • Replacement of Methylsulfonyl Group :
    Under basic conditions, the methylsulfonyl group can be displaced by nucleophiles such as amines or thiols. For example:

    3-(Methylsulfonyl)benzothioamide+R-NH2Base3-(R-amino)benzothioamide+CH3SO2\text{3-(Methylsulfonyl)benzothioamide} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{3-(R-amino)benzothioamide} + \text{CH}_3\text{SO}_2^-

    This reactivity is leveraged in synthesizing derivatives for biological screening .

  • Thioamide as a Nucleophile :
    The sulfur atom in the thioamide group participates in nucleophilic substitution with electrophiles like alkyl halides:

    3-(Methylsulfonyl)benzothioamide+R-X3-(Methylsulfonyl)-N-alkylbenzothioamide\text{3-(Methylsulfonyl)benzothioamide} + \text{R-X} \rightarrow \text{3-(Methylsulfonyl)-N-alkylbenzothioamide}

    Such reactions are critical for modifying the compound’s pharmacokinetic properties .

Cyclization and Heterocycle Formation

The thioamide group enables cyclization reactions to form benzothiazole derivatives, a core structure in bioactive molecules.

Example Pathway :

  • Formation of Thiazolo[3,2-a]benzimidazoles :
    Reacting with α-haloketones or propargyl bromides under reflux conditions yields fused heterocycles:

    3-(Methylsulfonyl)benzothioamide+Propargyl BromideΔ,EtOHThiazolo[3,2-a]benzimidazole Derivative\text{3-(Methylsulfonyl)benzothioamide} + \text{Propargyl Bromide} \xrightarrow{\Delta, \text{EtOH}} \text{Thiazolo[3,2-a]benzimidazole Derivative}

    These products show enhanced biological activity, including anticancer properties .

Table 1 : Cyclization Reactions and Products

ReactantConditionsProductApplication
Propargyl bromideEtOH, reflux, NH₄OH3-Benzylthiazolo[3,2-a]benzimidazoleAnticancer agents
BromomalononitrileNaOAc, EtOH3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrileEnzyme inhibition

Oxidation and Sulfur-Based Transformations

The thioamide group (–C(=S)NH₂) undergoes oxidation to form disulfides or amides, depending on the oxidizing agent.

Key Transformations :

  • Oxidation to Disulfides :
    Treatment with mild oxidants (e.g., H₂O₂) converts the thioamide to a disulfide bridge:

    23-(Methylsulfonyl)benzothioamideH2O2Disulfide-linked Dimer2\,\text{3-(Methylsulfonyl)benzothioamide} \xrightarrow{\text{H}_2\text{O}_2} \text{Disulfide-linked Dimer}

    This reaction is utilized in polymer chemistry and material science .

  • Conversion to Amides :
    Strong oxidants like KMnO₄ oxidize the thioamide to a carboxamide:

    3-(Methylsulfonyl)benzothioamideKMnO4,H2O3-(Methylsulfonyl)benzamide\text{3-(Methylsulfonyl)benzothioamide} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-(Methylsulfonyl)benzamide}

    The resulting amide derivatives are explored as enzyme inhibitors .

Bioorthogonal Reactions

The compound’s sulfur atoms enable participation in bioorthogonal ligation, such as thiol-ene click chemistry:

Example :

  • Thiol-Michael Addition :
    The thioamide reacts with maleimides or acrylates in aqueous buffers:

    3-(Methylsulfonyl)benzothioamide+MaleimideThioether Conjugate\text{3-(Methylsulfonyl)benzothioamide} + \text{Maleimide} \rightarrow \text{Thioether Conjugate}

    This reactivity is harnessed for bioconjugation and drug delivery .

Synthetic Methodology

Optimized Synthesis :

  • Step 1 : Benzothioamide formation via reaction of benzamide with P₄S₁₀.

  • Step 2 : Methylsulfonyl group introduction using CH₃SO₂Cl in DMF .

Green Chemistry Approaches :

  • Solvent-free reactions and microwave-assisted synthesis reduce environmental impact.

Scientific Research Applications

3-(Methylsulfonyl)benzothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Benzothioamide Derivatives

Compound Name Substituent(s) Yield (%) ESI-MS [M+H]⁺ Reference
4-(3-(4-(Trifluoromethyl)phenyl)ureido)benzothioamide (7d) 4-CF₃-phenylureido 60.7 340.1
4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f) 3-Cl-phenylureido 59.4 306.0
4-(3-(3,4-Dichlorophenyl)ureido)benzothioamide (7g) 3,4-diCl-phenylureido 67.0 340.0
3-(Methylsulfonyl)benzothioamide (hypothetical) 3-SO₂CH₃ N/A ~213.1*

* Estimated based on molecular formula.

Key Observations:

  • Yield Trends : Substituted ureido benzothioamides (e.g., 7d–7h) exhibit moderate yields (59–67%), influenced by steric and electronic effects of substituents . The methylsulfonyl group in 3-(Methylsulfonyl)benzothioamide may reduce synthetic accessibility compared to ureido derivatives due to its strong electron-withdrawing nature.
  • Mass Spectrometry : The ESI-MS data for ureido derivatives (306–356 m/z) correlate with their molecular weights. The hypothetical mass of 3-(Methylsulfonyl)benzothioamide (~213 m/z) would be lower due to the absence of ureido groups.

Functional Group Impact

  • Ureido vs. In contrast, the methylsulfonyl group offers metabolic resistance and polarity, which may improve pharmacokinetics .
  • Electronic Effects : Trifluoromethyl (-CF₃) and chloro (-Cl) substituents (e.g., 7d, 7f) increase lipophilicity, whereas methylsulfonyl (-SO₂CH₃) enhances solubility and electronic polarization.

Patent-Based Analogs

discloses piperidine derivatives with 3-(methylsulfonyl)phenyl groups (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol). While structurally distinct from benzothioamides, these compounds highlight the versatility of the methylsulfonyl motif in modulating bioactivity and stability. For example, the sulfonyl group in these derivatives likely contributes to their efficacy as kinase inhibitors or anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(methylsulfonyl)benzothioamide derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Derivatives of 3-(methylsulfonyl)benzothioamide are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, benzenesulfonamide derivatives can be prepared by coupling anthranilic acids with isothiocyanato-benzenesulfonamide under reflux in alcoholic solvents, as demonstrated in the synthesis of 2-mercapto-4-oxo-4H-quinazolin-3-yl scaffolds . Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity, and stoichiometry of reagents (e.g., 1:1.2 molar ratio of anthranilic acid to isothiocyanate). Characterization via NMR and elemental analysis ensures purity.

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives, such as planar deviations or intermolecular interactions?

  • Methodological Answer : X-ray crystallography provides critical insights into bond lengths, dihedral angles, and intermolecular interactions. For example, in a related compound (C17H14ClNOS), dihedral angles between aromatic rings (64.22°) and planar deviations in the acrylonitrile group (0.003 Å) were quantified using single-crystal diffraction . Intermolecular interactions (e.g., C–H⋯O bonds at 0.23–0.64 Å) can be mapped to predict packing arrangements. Researchers should refine data using software like SHELX and validate with R-factors (<5% for high reliability).

Q. What analytical techniques are essential for characterizing sulfonamide derivatives, and how are discrepancies addressed?

  • Methodological Answer : Key techniques include:

  • NMR : Confirms substituent positions via chemical shifts (e.g., sulfonyl groups at δ 3.0–3.5 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 350.4 for C15H14N2O4S2 derivatives) .
  • Elemental Analysis : Ensures stoichiometric accuracy (±0.3% tolerance).
    Discrepancies, such as misassigned functional groups (e.g., aldehyde vs. propynal in a valdecoxib derivative), require cross-validation with IR or crystallography .

Advanced Research Questions

Q. How do radical-mediated sulfonylation mechanisms using sodium metabisulfite influence the synthesis of 3-(methylsulfonyl)benzothioamide analogs?

  • Methodological Answer : Sodium metabisulfite (Na2S2O5) generates methylsulfonyl radicals via single-electron transfer under photocatalysis. These radicals attack alkynyl sulfides to form intermediates like vinyl radicals, which combine with SO2 to yield 3-(methylsulfonyl)benzo[b]thiophenes . Researchers should optimize light sources (e.g., blue LEDs) and radical initiators (e.g., TBHP) to enhance yields (reported up to 85%).

Q. What computational strategies predict feasible synthetic routes for novel sulfonamide derivatives, and how reliable are these models?

  • Methodological Answer : Databases like PISTACHIO and REAXYS use heuristic algorithms to score precursor plausibility (threshold >0.01) and prioritize routes with minimal steps. For example, retrosynthetic analysis of 3-(methylsulfonyl)aniline derivatives identifies methylthio precursors and oxidation steps (e.g., H2O2/CH3COOH) . Validation with experimental yields (70–90%) confirms model reliability, though steric effects in bulky substituents may require manual adjustment.

Q. How do structural modifications (e.g., substituent position) in 3-(methylsulfonyl)benzothioamide derivatives affect enzyme inhibition or biochemical activity?

  • Methodological Answer : Substituents at the 4-position (e.g., chloro or methoxy groups) enhance binding to enzyme active sites. For instance, N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide showed improved carbonic anhydrase inhibition (IC50 < 1 µM) due to hydrophobic interactions with zinc-coordinated residues . Comparative molecular docking (AutoDock Vina) and MD simulations (100 ns) assess binding stability, with ΔG values (<−8 kcal/mol) indicating strong affinity.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported crystal structures or naming conventions for sulfonamide derivatives?

  • Methodological Answer : Discrepancies, such as misnamed propynal derivatives (corrected from "propioaldehyde" in a valdecoxib study), require re-examining synthetic pathways and spectroscopic data . Public databases (e.g., Cambridge Structural Database) should be cross-referenced to validate bond parameters. For example, a 0.5 Å deviation in reported S–C bond lengths warrants re-measurement with high-resolution crystallography (λ = 0.71073 Å, Mo-Kα radiation).

Applications in Drug Development

Q. What strategies are employed to design 3-(methylsulfonyl)benzothioamide-based biochemical probes for targeting inflammatory enzymes?

  • Methodological Answer : Probes are designed by introducing bioisosteres (e.g., trifluoromethyl groups) to enhance selectivity for COX-2 over COX-1. In valdecoxib analogs, the methylsulfonyl group at the para position increases hydrophobic interactions with the COX-2 active site, reducing IC50 by 50% compared to unsubstituted analogs . In vitro assays (ELISA) and in vivo murine models validate anti-inflammatory efficacy (e.g., edema reduction >60%).

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